5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine
Overview
Description
5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine is a compound that features a thiazole ring substituted with a trifluoromethyl-phenyl group and a methyl group. This compound is of significant interest due to its unique chemical structure, which imparts distinct physicochemical properties and potential biological activities. The presence of the trifluoromethyl group is particularly noteworthy, as it often enhances the metabolic stability and bioavailability of compounds in pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl-phenyl group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-trifluoromethyl-benzaldehyde with thiosemicarbazide can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the trifluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent due to its metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and trifluoromethyl-substituted aromatic compounds. Examples include:
- 4-(Trifluoromethyl)thiazole
- 5-Methyl-2-(trifluoromethyl)thiazole
- 4-(3-Trifluoromethyl-phenyl)thiazole .
Uniqueness
The uniqueness of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine lies in its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities. The combination of the trifluoromethyl group and the thiazole ring enhances its stability and bioavailability, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKOPTXEGRCTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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